molecular formula C2H7NO B8503301 Azane; oxirane CAS No. 93455-59-5

Azane; oxirane

Cat. No. B8503301
CAS RN: 93455-59-5
M. Wt: 61.08 g/mol
InChI Key: HFGWIQJWHMUPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06559342B1

Procedure details

The reaction was carried out by use of the apparatus shown in FIG. 5. A stainless steel tube having an inner diameter of 15 mm, a length of 400 mm, a heater wound thereon for compensating the heat radiation, and a heat-insulation was used as a reactor 501. Within the reactor 501, a protection tube where a thermocouple could be inserted to measure the temperature profile of a fixed catalytic layer, was installed. Into the reactor 501 was packed 50 cm3 of catalyst A, and the raw material (the molar ratio of ammonia/ethylene oxide: 8/1) heated to 60° C. through a pre-heater 502 was fed at 5 hr−1 (LHSV), to carry out the reaction. The reaction pressure was 10 MPa, and the reaction was in a gas-liquid mixing phase. Though the temperature increased up to 150° C. by the heat of reaction over the length of about 100 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer. As a result, a reduction in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=51/46/3. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst A
Quantity
50 mL
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
N.C1OC1.C1OC1.C(CN)O.[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].[N:19]([CH2:26][CH2:27][OH:28])([CH2:23][CH2:24][OH:25])[CH2:20][CH2:21][OH:22]>>[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].[N:19]([CH2:26][CH2:27][OH:28])([CH2:23][CH2:24][OH:25])[CH2:20][CH2:21][OH:22] |f:0.1,3.4.5|

Inputs

Step One
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.C1CO1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Three
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)CN.N(CCO)CCO.N(CCO)(CCO)CCO
Step Five
Name
catalyst A
Quantity
50 mL
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A stainless steel tube having
CUSTOM
Type
CUSTOM
Details
a heat-insulation was used as a reactor
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The reaction pressure
ADDITION
Type
ADDITION
Details
mixing phase
TEMPERATURE
Type
TEMPERATURE
Details
heat of reaction over the length of about 100 mm from the inlet at the initial stage
WAIT
Type
WAIT
Details
barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer
Duration
200 h
CUSTOM
Type
CUSTOM
Details
The results obtained

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N(CCO)CCO
Name
Type
product
Smiles
N(CCO)(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06559342B1

Procedure details

The reaction was carried out by use of the apparatus shown in FIG. 5. A stainless steel tube having an inner diameter of 15 mm, a length of 400 mm, a heater wound thereon for compensating the heat radiation, and a heat-insulation was used as a reactor 501. Within the reactor 501, a protection tube where a thermocouple could be inserted to measure the temperature profile of a fixed catalytic layer, was installed. Into the reactor 501 was packed 50 cm3 of catalyst A, and the raw material (the molar ratio of ammonia/ethylene oxide: 8/1) heated to 60° C. through a pre-heater 502 was fed at 5 hr−1 (LHSV), to carry out the reaction. The reaction pressure was 10 MPa, and the reaction was in a gas-liquid mixing phase. Though the temperature increased up to 150° C. by the heat of reaction over the length of about 100 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer. As a result, a reduction in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=51/46/3. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst A
Quantity
50 mL
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
N.C1OC1.C1OC1.C(CN)O.[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].[N:19]([CH2:26][CH2:27][OH:28])([CH2:23][CH2:24][OH:25])[CH2:20][CH2:21][OH:22]>>[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].[N:19]([CH2:26][CH2:27][OH:28])([CH2:23][CH2:24][OH:25])[CH2:20][CH2:21][OH:22] |f:0.1,3.4.5|

Inputs

Step One
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.C1CO1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Three
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)CN.N(CCO)CCO.N(CCO)(CCO)CCO
Step Five
Name
catalyst A
Quantity
50 mL
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A stainless steel tube having
CUSTOM
Type
CUSTOM
Details
a heat-insulation was used as a reactor
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The reaction pressure
ADDITION
Type
ADDITION
Details
mixing phase
TEMPERATURE
Type
TEMPERATURE
Details
heat of reaction over the length of about 100 mm from the inlet at the initial stage
WAIT
Type
WAIT
Details
barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer
Duration
200 h
CUSTOM
Type
CUSTOM
Details
The results obtained

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N(CCO)CCO
Name
Type
product
Smiles
N(CCO)(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06559342B1

Procedure details

The reaction was carried out by use of the apparatus shown in FIG. 5. A stainless steel tube having an inner diameter of 15 mm, a length of 400 mm, a heater wound thereon for compensating the heat radiation, and a heat-insulation was used as a reactor 501. Within the reactor 501, a protection tube where a thermocouple could be inserted to measure the temperature profile of a fixed catalytic layer, was installed. Into the reactor 501 was packed 50 cm3 of catalyst A, and the raw material (the molar ratio of ammonia/ethylene oxide: 8/1) heated to 60° C. through a pre-heater 502 was fed at 5 hr−1 (LHSV), to carry out the reaction. The reaction pressure was 10 MPa, and the reaction was in a gas-liquid mixing phase. Though the temperature increased up to 150° C. by the heat of reaction over the length of about 100 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer. As a result, a reduction in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=51/46/3. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst A
Quantity
50 mL
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
N.C1OC1.C1OC1.C(CN)O.[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].[N:19]([CH2:26][CH2:27][OH:28])([CH2:23][CH2:24][OH:25])[CH2:20][CH2:21][OH:22]>>[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].[N:19]([CH2:26][CH2:27][OH:28])([CH2:23][CH2:24][OH:25])[CH2:20][CH2:21][OH:22] |f:0.1,3.4.5|

Inputs

Step One
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.C1CO1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Three
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)CN.N(CCO)CCO.N(CCO)(CCO)CCO
Step Five
Name
catalyst A
Quantity
50 mL
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A stainless steel tube having
CUSTOM
Type
CUSTOM
Details
a heat-insulation was used as a reactor
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The reaction pressure
ADDITION
Type
ADDITION
Details
mixing phase
TEMPERATURE
Type
TEMPERATURE
Details
heat of reaction over the length of about 100 mm from the inlet at the initial stage
WAIT
Type
WAIT
Details
barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer
Duration
200 h
CUSTOM
Type
CUSTOM
Details
The results obtained

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N(CCO)CCO
Name
Type
product
Smiles
N(CCO)(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06559342B1

Procedure details

The reaction was carried out by use of the apparatus shown in FIG. 5. A stainless steel tube having an inner diameter of 15 mm, a length of 400 mm, a heater wound thereon for compensating the heat radiation, and a heat-insulation was used as a reactor 501. Within the reactor 501, a protection tube where a thermocouple could be inserted to measure the temperature profile of a fixed catalytic layer, was installed. Into the reactor 501 was packed 50 cm3 of catalyst A, and the raw material (the molar ratio of ammonia/ethylene oxide: 8/1) heated to 60° C. through a pre-heater 502 was fed at 5 hr−1 (LHSV), to carry out the reaction. The reaction pressure was 10 MPa, and the reaction was in a gas-liquid mixing phase. Though the temperature increased up to 150° C. by the heat of reaction over the length of about 100 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer. As a result, a reduction in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=51/46/3. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst A
Quantity
50 mL
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
N.C1OC1.C1OC1.C(CN)O.[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].[N:19]([CH2:26][CH2:27][OH:28])([CH2:23][CH2:24][OH:25])[CH2:20][CH2:21][OH:22]>>[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].[N:19]([CH2:26][CH2:27][OH:28])([CH2:23][CH2:24][OH:25])[CH2:20][CH2:21][OH:22] |f:0.1,3.4.5|

Inputs

Step One
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.C1CO1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Three
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)CN.N(CCO)CCO.N(CCO)(CCO)CCO
Step Five
Name
catalyst A
Quantity
50 mL
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A stainless steel tube having
CUSTOM
Type
CUSTOM
Details
a heat-insulation was used as a reactor
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The reaction pressure
ADDITION
Type
ADDITION
Details
mixing phase
TEMPERATURE
Type
TEMPERATURE
Details
heat of reaction over the length of about 100 mm from the inlet at the initial stage
WAIT
Type
WAIT
Details
barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer
Duration
200 h
CUSTOM
Type
CUSTOM
Details
The results obtained

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N(CCO)CCO
Name
Type
product
Smiles
N(CCO)(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.